![molecular formula C26H21FN2O3 B2615424 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895652-78-5](/img/structure/B2615424.png)
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as EF-24, is a synthetic molecule with potential therapeutic applications. This compound belongs to the class of quinolone derivatives, which have been extensively studied due to their diverse biological activities. EF-24 has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research.
Applications De Recherche Scientifique
Metabolic Pathways and Elimination
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, due to its structural and functional properties, may undergo extensive metabolic transformations similar to those observed in compounds with related chemical structures. For instance, studies on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted complex metabolic pathways, including oxidation and rearrangement, leading to the formation of multiple metabolites, with principal elimination via feces (79%) and urine (12%) (Renzulli et al., 2011). Similarly, compounds like almorexant , a dual orexin receptor antagonist, show rapid absorption and extensive metabolism, with feces being the predominant route of elimination (Dingemanse et al., 2013). These findings suggest that compounds with a quinolin-1(4H)-yl structure could have significant pharmacokinetic properties, warranting detailed investigation into their disposition, metabolism, and elimination mechanisms.
Potential Therapeutic Applications
Given the structural complexity and the potential for interaction with various biological targets, compounds similar to 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide could have multiple therapeutic applications. For example, SG-HQ2 , a synthetic analogue of gallic acid, has demonstrated efficacy in inhibiting mast cell-mediated allergic inflammation, suggesting potential uses in treating allergic and inflammatory diseases (Je et al., 2015). Moreover, compounds like fluradoline (HP 494) , while not directly related, showcase the potential of novel chemical entities to act as centrally acting analgesics with unique mechanisms of action, differing from opiates and traditional antidepressants (Spaulding et al., 1985). These examples underscore the importance of exploring the pharmacological profiles of new compounds for potential benefits in disease management.
Propriétés
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-9-11-19(27)12-10-18)15-29(23)16-24(30)28-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUZUADXMWLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.